![molecular formula C9H15NO B1354168 N,N-dimethylhept-6-ynamide CAS No. 793720-00-0](/img/structure/B1354168.png)
N,N-dimethylhept-6-ynamide
Overview
Description
“N,N-dimethylhept-6-ynamide” is a chemical compound that is available for purchase online for pharmaceutical testing . It is used as a reference standard for accurate results .
Synthesis Analysis
Ynamides, such as “N,N-dimethylhept-6-ynamide”, can be synthesized using a flexible, modular method that uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Chemical Reactions Analysis
Ynamides have been found to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry .Scientific Research Applications
Brønsted Acid-Mediated Reactions of Ynamides
Ynamides have been utilized in Brønsted acid-mediated reactions, including cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement. These applications highlight the versatility of ynamides in organic synthesis for assembling structurally complex N-containing molecules, particularly valuable N-heterocycles (Chen, Qian & Ye, 2020).
Ring Forming Transformations
The ynamide functional group's activation of carbon-carbon triple bonds has been applied in the synthesis of nitrogen-containing products, crucial in natural products and medicinal molecules. These transformations, especially ring-forming reactions, are instrumental in rapidly assembling complex molecular structures (Wang et al., 2014).
Gold-Catalyzed Transformation of Ynamides
Ynamides have been extensively used in the development of synthetic methods and the construction of unusual N-bearing heterocycles. Their reactivity under gold catalysis, involving reactions with various nitrogen-transfer and oxygen atom-transfer reagents, has been a significant area of study (Shandilya et al., 2021).
Copper-Mediated Coupling and Synthesis
Ynamides have been synthesized through copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. This method presents a straightforward approach to access a variety of ynamides, highlighting their potential in synthetic organic chemistry (Coste et al., 2009).
Intramolecular Carbolithiation
The synthesis of polysubstituted 1,4-dihydropyridines and pyridines through intramolecular carbolithiation of N-allyl-ynamides is another application. This reaction has been used in the formal synthesis of the anti-dyskinesia agent sarizotan, demonstrating the efficiency and versatility of ynamides in organic synthesis (Gati et al., 2012).
Catalysis and Cycloadditions
Ynamides have been involved in various catalytic processes, including copper-catalyzed Ficini [2 + 2] cycloaddition. These applications show the utility of ynamides in thermal cycloaddition reactions with enones, expanding the scope of ynamide chemistry (Li et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N-dimethylhept-6-ynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCIQDGVYWVULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylhept-6-ynamide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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